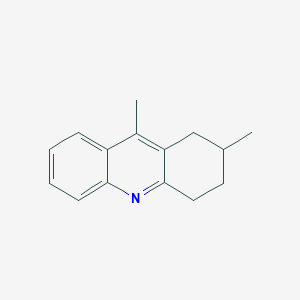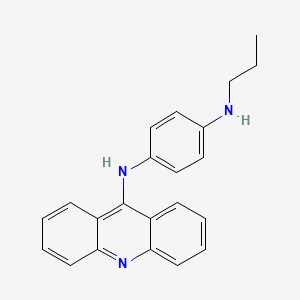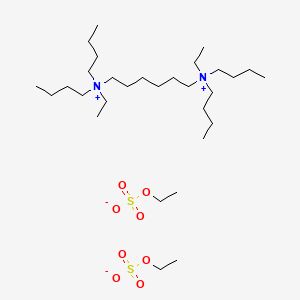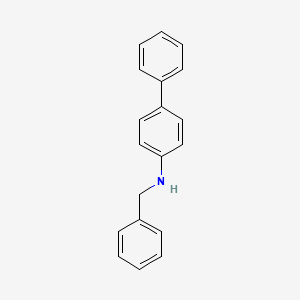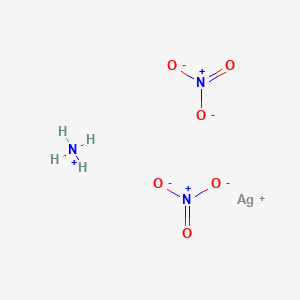
Silver ammonium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver ammonium nitrate is a chemical compound with the molecular formula H₄AgN₂O₃. It is a complex compound formed by the reaction of silver nitrate and ammonium hydroxide. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silver ammonium nitrate can be synthesized by adding strong ammonium hydroxide to an aqueous solution of silver nitrate. Initially, a precipitate of silver oxide forms, which then dissolves upon the addition of more ammonium hydroxide, forming the complex compound [Ag(NH₃)₂]OH . The reaction conditions require careful control of the amount of ammonium hydroxide to avoid excess alkalinity, which can reduce the effectiveness of the solution.
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process includes dissolving silver nitrate in water, followed by the gradual addition of ammonium hydroxide until the desired complex is formed. The solution is then filtered to remove any undissolved particles and stored in light-resistant containers to prevent decomposition .
Analyse Des Réactions Chimiques
Types of Reactions
Silver ammonium nitrate undergoes various chemical reactions, including:
Precipitation: It reacts with halide ions to form insoluble silver halides, which are used in qualitative analysis.
Common Reagents and Conditions
Ammonium hydroxide: Used in the preparation of the compound.
Halide ions: React with this compound to form silver halides.
Aldehydes: Oxidized by this compound in the Tollens’ test.
Major Products Formed
Metallic silver: Formed during the reduction reactions.
Silver halides: Formed during precipitation reactions.
Applications De Recherche Scientifique
Silver ammonium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in qualitative analysis and in the synthesis of other silver compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Utilized for its antimicrobial properties in wound dressings and other medical applications.
Industry: Applied in the production of photographic films and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of silver ammonium nitrate primarily involves the reactivity of silver ions (Ag⁺). These ions can bind to and disrupt various biological molecules, including proteins and DNA, leading to antimicrobial effects . In chemical reactions, silver ions act as oxidizing agents, accepting electrons and facilitating the formation of new compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver nitrate (AgNO₃): A precursor to silver ammonium nitrate, used in similar applications but lacks the complex formation with ammonia.
Tollens’ reagent: Contains the silver-ammonia complex and is used specifically for the detection of aldehydes.
Uniqueness
This compound is unique due to its ability to form a stable complex with ammonia, enhancing its reactivity and making it suitable for a broader range of applications compared to silver nitrate alone .
Propriétés
Numéro CAS |
60347-66-2 |
|---|---|
Formule moléculaire |
AgH4N3O6 |
Poids moléculaire |
249.92 g/mol |
Nom IUPAC |
azanium;silver;dinitrate |
InChI |
InChI=1S/Ag.2NO3.H3N/c;2*2-1(3)4;/h;;;1H3/q+1;2*-1;/p+1 |
Clé InChI |
JNKQKOKSOYJQIZ-UHFFFAOYSA-O |
SMILES canonique |
[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


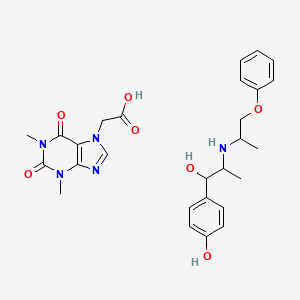
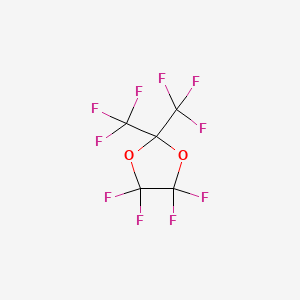
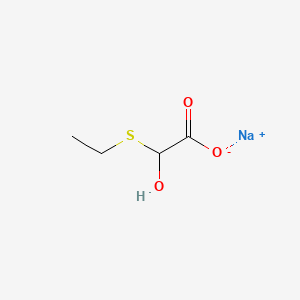
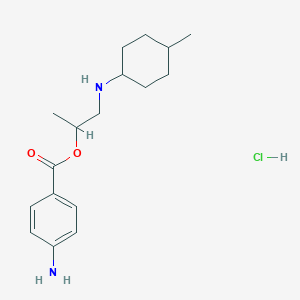
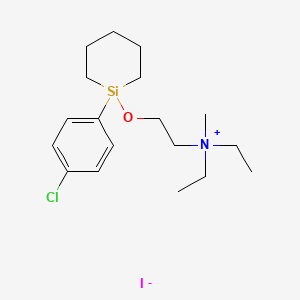
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
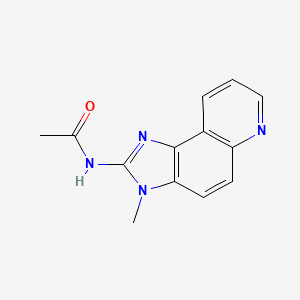
![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
